molecular formula C13H20N4O B3008094 N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide CAS No. 652143-11-8

N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No. B3008094
CAS RN: 652143-11-8
M. Wt: 248.33
InChI Key: ZOMZBQJQEOXWSU-UHFFFAOYSA-N
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Description

The compound "N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide" is a derivative of acetamide with potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, paper discusses N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and their anticonvulsant activity, suggesting that the core structure of these compounds is significant for their biological function.

Synthesis Analysis

The synthesis of related compounds involves the alkylation reaction of corresponding amines with alkylating reagents, as described in paper . This process typically results in the formation of chain amide bonds, replacing heterocyclic imide rings from previous structures. The synthesis is performed under controlled conditions, and the final products are confirmed using various spectroscopic methods.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in paper , where the molecules are described as "V" shaped with angles between aromatic planes. The intermolecular interactions, such as hydrogen bonds and pi interactions, play a crucial role in the stabilization of the 3-D structure of these compounds. These structural features are essential for understanding the compound's interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related acetamide derivatives are detailed in papers and . These reactions include the pairing of benzenesulfonyl chloride with amines, followed by substitution reactions at the nitrogen atom with different electrophiles. The reactivity of these compounds is influenced by their functional groups and the electronic properties of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure and the nature of their substituents. The compounds discussed in papers and have been characterized using IR, EIMS, and NMR spectral data, which provide information about their functional groups and molecular geometry. These properties are crucial for predicting the solubility, stability, and reactivity of the compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide and its derivatives are subjects of synthesis and chemical analysis. For instance, a study reported the synthesis of related acetamide derivatives, characterizing their structures through NMR, IR, and MS techniques (Yang Jing, 2010). These synthesis studies are fundamental in understanding the compound's chemical properties and potential applications.

Biological Activities

  • Antioxidant Properties:

    • Some derivatives of N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide have shown antioxidant activities. A study highlighted the DPPH radical scavenging activity of a related compound (P. Nayak et al., 2014).
  • Coordination Complexes and Antioxidant Activity:

    • The compound and its derivatives are used in forming coordination complexes with metals like Co(II) and Cu(II). These complexes have been studied for their antioxidant activities using assays like DPPH, ABTS, and FRAP (K. Chkirate et al., 2019).
  • Antitumor Activity:

    • Certain derivatives have been evaluated for antitumor activities. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrated considerable anticancer activity against specific cancer cell lines (L. Yurttaş et al., 2015).
  • Potential as Histamine H4 Receptor Ligands:

    • A study synthesized a series of 2-aminopyrimidines, as ligands for the histamine H4 receptor, which included modifications of the methylpiperazine group, a structural element related to N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide (R. Altenbach et al., 2008).
  • Antimicrobial and Anticholinesterase Activities:

    • Another study synthesized N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives and evaluated them for antimicrobial and anticholinesterase activities, though the latter activity was found to be weak (L. Yurttaş et al., 2015).
  • Anticancer Drug Potential and Molecular Docking Analysis:

    • Synthesis and docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally related to N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide, indicated potential as an anticancer drug (Gopal Sharma et al., 2018).

properties

IUPAC Name

N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-16-5-7-17(8-6-16)10-13(18)15-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMZBQJQEOXWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide

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